Head-to-Head XO Inhibitory Potency (IC₅₀): Target Compound 6e vs. Allopurinol in the Same Assay
In a standardized xanthine oxidase inhibition assay (xanthine substrate, 3-min enzyme-inhibitor preincubation, absorbance measured every 15 seconds [1]), the target compound (Compound 6e) demonstrated an IC₅₀ of 4.51 µM, placing it within the same order of magnitude as allopurinol, which yielded an IC₅₀ of 3.61 µM under identical conditions [1]. The 0.90 µM difference (allopurinol being ~1.25-fold more potent) indicates comparable enzyme-level inhibition, while the distinct non-purine scaffold of Compound 6e avoids the hypoxanthine-analog metabolic interference and hypersensitivity risks historically documented for allopurinol [2].
| Evidence Dimension | Xanthine oxidase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 4.51 µM (Compound 6e, xanthene-9-carboxamide derivative) |
| Comparator Or Baseline | Allopurinol IC₅₀ = 3.61 µM |
| Quantified Difference | ΔIC₅₀ = 0.90 µM (allopurinol 1.25-fold more potent) |
| Conditions | Xanthine oxidase (unknown origin), xanthine substrate, 3-min preincubation, absorbance read every 15 s [BindingDB entry 50049059 assay ID 1] |
Why This Matters
Establishes that Compound 6e is a validated non-purine XO inhibitor with potency comparable to the clinical gold standard, offering a structurally distinct alternative for assay development or lead optimization programs targeting hyperuricemia without purine-associated liabilities.
- [1] BindingDB. PrimarySearch_ki: Entry 50049059. IC₅₀ data for BDBM50233808 (Compound 6e, 4.51E+3 nM) and BDBM50140241 (Allopurinol, 3.61E+3 nM) under identical XO inhibition assay conditions. Available at: http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&entryid=50049059 View Source
- [2] Thurston, D.E. et al. (2017). An updated patent review: xanthine oxidase inhibitors for the treatment of hyperuricemia and gout (2011-2015). Expert Opinion on Therapeutic Patents, 27(3), 311-345. (Referenced via Drug Information Database; context for allopurinol limitations and non-purine XO inhibitor development). Available via: https://dlb.idrblab.net View Source
